![molecular formula C21H19NO3 B14661328 1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene CAS No. 51079-94-8](/img/structure/B14661328.png)
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene is an organic compound characterized by its complex structure, which includes a methoxy group, a nitrophenyl group, and a conjugated tetraene system
Preparation Methods
The synthesis of 1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxybenzene Core: Starting with benzene, a methoxy group is introduced via electrophilic aromatic substitution using methanol and a strong acid catalyst.
Introduction of the Nitro Group: The nitro group is added through nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Tetraene System: The conjugated tetraene system is constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions, which involve the use of phosphonium ylides or phosphonate esters, respectively.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, tin(II) chloride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like hydroxide or alkoxide ions.
Major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives.
Scientific Research Applications
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene can be compared with similar compounds such as:
1-Methoxy-4-(4-nitrophenyl)benzene: Lacks the conjugated tetraene system, resulting in different chemical and physical properties.
1-Methoxy-4-(4-nitrophenyl)ethynylbenzene: Contains an ethynyl group instead of the tetraene system, leading to variations in reactivity and applications.
1-Methoxy-4-nitrobenzene: A simpler structure with only a methoxy and nitro group, used as a precursor in various chemical reactions.
The uniqueness of this compound lies in its conjugated tetraene system, which imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
51079-94-8 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[8-(4-methoxyphenyl)octa-1,3,5,7-tetraenyl]-4-nitrobenzene |
InChI |
InChI=1S/C21H19NO3/c1-25-21-16-12-19(13-17-21)9-7-5-3-2-4-6-8-18-10-14-20(15-11-18)22(23)24/h2-17H,1H3 |
InChI Key |
WQSCHSAXZBYYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
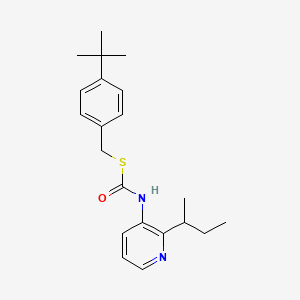
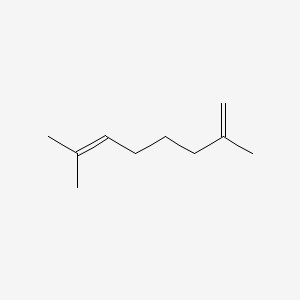

![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
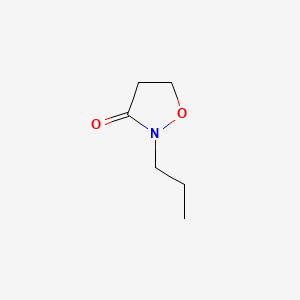

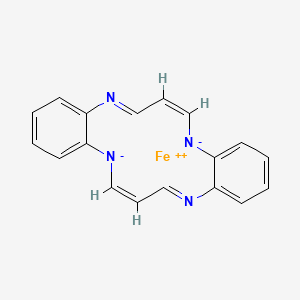
![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
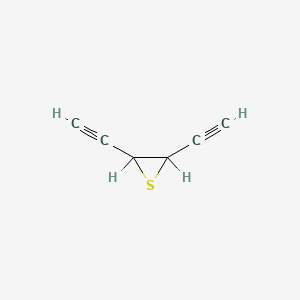
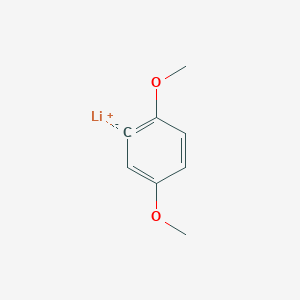
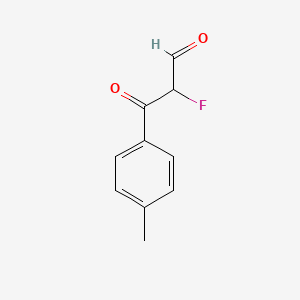
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
